molecular formula C12H10O6 B2825283 Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate CAS No. 316354-15-1

Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate

Cat. No.: B2825283
CAS No.: 316354-15-1
M. Wt: 250.206
InChI Key: YQBSITHZZJCGGU-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₀O₆ and a molecular weight of 250.21 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a fused ring system and a methoxy group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diacid or its derivatives, under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes.

Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural features.

Mechanism of Action

The mechanism by which Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

    Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate:

    This compound: is structurally similar to other spirocyclic compounds, such as and This compound .

Uniqueness: What sets this compound apart from its similar compounds is its specific arrangement of functional groups and the presence of the methoxy group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-16-9-8(10(14)17-2)12(18-11(9)15)5-3-7(13)4-6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSITHZZJCGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2(C=CC(=O)C=C2)OC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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